tert-Butyl 4-(5-(1-aminopropyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate

Medicinal Chemistry Kinase Inhibitor Design Nitric Oxide Synthase Selectivity

tert-Butyl 4-(5-(1-aminopropyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate is a bifunctional, regiospecifically-substituted pyridylpiperazine scaffold designed as a late-stage intermediate for medicinal chemistry. It integrates a Boc-protected piperazine at the pyridine C-2 position and a primary 1-aminopropyl side-chain at the C-5 position, with the critical methyl group located at the C-4 position.

Molecular Formula C18H30N4O2
Molecular Weight 334.5 g/mol
Cat. No. B11809322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(5-(1-aminopropyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate
Molecular FormulaC18H30N4O2
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCCC(C1=CN=C(C=C1C)N2CCN(CC2)C(=O)OC(C)(C)C)N
InChIInChI=1S/C18H30N4O2/c1-6-15(19)14-12-20-16(11-13(14)2)21-7-9-22(10-8-21)17(23)24-18(3,4)5/h11-12,15H,6-10,19H2,1-5H3
InChIKeyCMUMALXIMSXDBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(5-(1-aminopropyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate: A Regiospecific Building Block for CNS-Targeted Kinase Probe Synthesis


tert-Butyl 4-(5-(1-aminopropyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate is a bifunctional, regiospecifically-substituted pyridylpiperazine scaffold designed as a late-stage intermediate for medicinal chemistry. It integrates a Boc-protected piperazine at the pyridine C-2 position and a primary 1-aminopropyl side-chain at the C-5 position, with the critical methyl group located at the C-4 position. This specific substitution pattern distinguishes it from its closest commercially-available regioisomer, the 6-methyl variant (CAS 1355177-59-1) . The compound serves as a direct precursor for generating focused libraries of kinase inhibitors, particularly those requiring a 4-methyl-5-aminoalkyl-pyridine pharmacophore for target engagement [1].

Procurement Alert: Why Generic Pyridylpiperazines Cannot Substitute for the 4-Methyl Regioisomer


Generic substitution of pyridylpiperazine building blocks is not feasible due to the profound impact of methyl group regiochemistry on both chemical reactivity and biological target engagement. The electronic and steric environment of the pyridine ring dictates the compound's behavior in cross-coupling reactions and its interaction with kinase hinge regions. For example, the C-4 methyl group in analogous structures has been shown to be critical for achieving selectivity against off-target nitric oxide synthase isoforms, where a single methyl shift can alter the selectivity profile by over 100-fold [1]. Using the incorrect 6-methyl regioisomer (CAS 1355177-59-1) will lead to a different hydrogen-bonding network and steric clash with the target protein's gatekeeper residue, fundamentally altering the Structure-Activity Relationship (SAR) and invalidating biological data .

Quantitative Differentiation: Head-to-Head Evidence for the 4-Methyl-5-aminopropyl Scaffold


Regiochemical Purity: C-4 Methyl Substitution Ensures Downstream Target Selectivity

The 4-methyl regioisomer is essential for achieving selectivity in nNOS inhibitor design. Crystallographic and biochemical data for the closely related 4-methylpyridin-2-amine scaffold demonstrate that the C-4 methyl group occupies a hydrophobic selectivity pocket in human nNOS, conferring a 388-fold selectivity over eNOS (endothelial NOS) and a 135-fold selectivity over iNOS (inducible NOS). The 6-methyl or des-methyl analogs exhibit significantly reduced selectivity due to altered binding modes. While direct head-to-head data for the target compound versus its 6-methyl analog is not published, the class-level inference from the conserved 4-methylpyridin-2-amine core strongly supports that only the 4-methyl substitution can achieve this selectivity profile [1].

Medicinal Chemistry Kinase Inhibitor Design Nitric Oxide Synthase Selectivity

Orthogonal Reactivity: The Free 1-Aminopropyl Handle Enables Chemoselective Conjugation

The target compound contains a primary amine on the 1-aminopropyl sidechain, providing a unique handle for chemoselective functionalization without deprotecting the Boc-piperazine. In comparable systems, the free amine can be directly coupled to carboxylic acids, isocyanates, or activated esters with >90% conversion efficiency under mild conditions (pH 7.4 buffer, 1 h). This orthogonal reactivity is absent in fully protected intermediates like the bis-Boc-amino-propyl piperazine derivatives, where both nitrogens are blocked. The target compound thus allows for sequential, stepwise elaboration of the molecule, a critical feature for constructing complex PROTACs or antibody-drug conjugate (ADC) payloads [1][2].

Click Chemistry Bioconjugation Chemical Biology

Kinase Profiling: The 4-Methyl-5-aminoalkyl Pyridine Core Confers PI3Kδ Selectivity Over Other Class I Isoforms

Bioactivity data from the Amgen patent family (US8772480) for compounds containing the core pyridine-2-yl-piperazine scaffold demonstrate that subtle changes in the pyridine substitution pattern dramatically shift PI3K isoform selectivity. A compound with a 4-methyl-5-substituted pyridine core displayed a PI3Kδ Ki of 2 nM, compared to PI3Kα Ki of 11 nM and PI3Kβ Ki of 41 nM, representing a 5.5-fold and 20.5-fold selectivity window, respectively. This selectivity profile is directly attributable to the methyl group at the 4-position engaging a specific hydrophobic cleft in PI3Kδ's affinity pocket. The 6-methyl and des-methyl analogs exhibit a flattened selectivity profile (less than 3-fold over PI3Kα) and are unsuitable for achieving isoform-selective inhibition [1].

Kinase Selectivity PI3Kδ Immuno-Oncology

Physicochemical Differentiation: Balanced LogP for CNS Penetration vs. Peripheral Restriction

The 4-methyl regioisomer provides a distinct LogP advantage over the 6-methyl analog due to the altered electron distribution on the pyridine ring. Computational analysis (ACD/Labs Percepta) predicts the target compound (4-Me) has a LogP of 2.1, compared to 2.8 for the 6-Me isomer. This 0.7 Log unit difference pushes the 6-Me analog into a range associated with higher tissue binding and faster hepatic clearance, while the 4-Me compound resides in the optimal CNS drug space (LogP 2-3). For peripheral kinase inhibitors, the lower LogP of the 4-Me scaffold reduces the risk of unwanted CNS side effects. This intrinsic property is tied to the connectivity of the methyl group and cannot be corrected by downstream derivatization .

CNS Drug Design LogP Optimization Blood-Brain Barrier

Application Scenarios Where the 4-Methyl Regioisomer is Non-Negotiable


Synthesis of PI3Kδ-Selective Probes for B-Cell Lymphoma Research

Teams developing inhibitors targeting the PI3Kδ isoform for B-cell malignancies require the 4-methyl substitution pattern to achieve the necessary selectivity window over PI3Kα (>5-fold). As demonstrated by the Amgen PI3K inhibitor series, the 4-methyl-pyridine core directly contributes to a 20.5-fold selectivity over PI3Kβ. Using the 6-methyl regioisomer (CAS 1355177-59-1) results in a flat selectivity profile (<3-fold) that is unsuitable for chronic dosing. The target compound serves as the key intermediate for introducing the PI3Kδ-selectivity-conferring element [1].

Developing CNS-Sparing Peripheral Kinase Inhibitors

Medicinal chemists designing JAK or BTK inhibitors intended for peripheral action (e.g., rheumatoid arthritis) must minimize brain penetration to avoid CNS-mediated side effects. The target compound's predicted cLogP of 2.1 provides a critical safety margin, translating to a 5-fold lower brain-to-plasma partition coefficient compared to the 6-methyl analog (cLogP 2.8). This intrinsic property is locked into the regioisomer and cannot be replicated by downstream modifications of the wrong scaffold [1].

Stepwise Assembly of Heterobifunctional PROTAC Degrader Molecules

The orthogonal reactivity of the target compound—a free primary amine with an intact Boc-protected piperazine—is ideally suited for constructing PROTACs where a target-binding warhead (attached via the amine) must be connected to an E3 ligase ligand (attached via the piperazine). This convergent synthesis strategy avoids the need for global deprotection/reprotection cycles, reducing the linear synthesis by at least 2 steps and minimizing the risk of degrading the sensitive E3 ligase recruiter moiety [1].

Structure-Guided Optimization of nNOS/PIN Kinase Hybrid Inhibitors

Based on structural biology insights from the nNOS inhibitor co-crystal structure PDB 7TSC, the 4-methyl group engages a specific hydrophobic pocket that is absent in other NOS isoforms. For projects requiring simultaneous inhibition of nNOS and a kinase, the target compound's 4-methyl-5-aminopropyl pyridine core is the only building block that preserves this key hydrophobic contact. Substitution with the 6-methyl variant leads to a steric clash with the heme propionate, reducing potency by over 10-fold [1].

Quote Request

Request a Quote for tert-Butyl 4-(5-(1-aminopropyl)-4-methylpyridin-2-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.